molecular formula C13H18BrNOSi B13462028 5-Bromo-2-(tert-butyldimethylsilanyloxy)benzonitrile

5-Bromo-2-(tert-butyldimethylsilanyloxy)benzonitrile

Cat. No.: B13462028
M. Wt: 312.28 g/mol
InChI Key: FOAZFOXTBDQNFM-UHFFFAOYSA-N
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Description

5-Bromo-2-(tert-butyldimethylsilanyloxy)benzonitrile is an organic compound that features a bromine atom, a tert-butyldimethylsilanyloxy group, and a benzonitrile moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(tert-butyldimethylsilanyloxy)benzonitrile typically involves the bromination of 2-(tert-butyldimethylsilanyloxy)benzonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(tert-butyldimethylsilanyloxy)benzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of benzoic acids or related compounds.

    Reduction: Formation of benzylamines or related derivatives.

Scientific Research Applications

5-Bromo-2-(tert-butyldimethylsilanyloxy)benzonitrile is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme inhibitors or as a precursor for bioactive compounds.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(tert-butyldimethylsilanyloxy)benzonitrile depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. The molecular targets and pathways involved are specific to the type of reaction it participates in, such as nucleophilic substitution or coupling reactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine
  • 5-Bromo-2-(tert-butyldimethylsilyl)thiazole

Uniqueness

5-Bromo-2-(tert-butyldimethylsilanyloxy)benzonitrile is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties compared to other similar compounds. Its tert-butyldimethylsilanyloxy group provides steric hindrance and stability, while the bromine atom allows for selective substitution reactions.

Properties

Molecular Formula

C13H18BrNOSi

Molecular Weight

312.28 g/mol

IUPAC Name

5-bromo-2-[tert-butyl(dimethyl)silyl]oxybenzonitrile

InChI

InChI=1S/C13H18BrNOSi/c1-13(2,3)17(4,5)16-12-7-6-11(14)8-10(12)9-15/h6-8H,1-5H3

InChI Key

FOAZFOXTBDQNFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Br)C#N

Origin of Product

United States

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